
6,8-dichloro-2-methylsulfanyl-7H-purine
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Overview
Description
6,8-Dichloro-2-methylsulfanyl-7H-purine is a chemical compound with the molecular formula C6H4Cl2N4S. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at positions 6 and 8, and a methylsulfanyl group at position 2 on the purine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-2-methylsulfanyl-7H-purine typically involves the chlorination of 2-methylsulfanyl purine. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-methylsulfanyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products
The major products formed from these reactions include various substituted purines and oxidized derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
6,8-Dichloro-2-methylsulfanyl-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 6,8-dichloro-2-methylsulfanyl-7H-purine involves its interaction with specific molecular targets. The chlorine atoms and the methylsulfanyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloropurine
- 2,6,8-Trichloropurine
- 2-Methylthio-6-chloropurine
Uniqueness
6,8-Dichloro-2-methylsulfanyl-7H-purine is unique due to the specific positioning of the chlorine atoms and the methylsulfanyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
98141-45-8 |
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Molecular Formula |
C6H4Cl2N4S |
Molecular Weight |
235.09 g/mol |
IUPAC Name |
6,8-dichloro-2-methylsulfanyl-7H-purine |
InChI |
InChI=1S/C6H4Cl2N4S/c1-13-6-10-3(7)2-4(12-6)11-5(8)9-2/h1H3,(H,9,10,11,12) |
InChI Key |
HCDIZFGKFJHVDP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=N1)Cl)NC(=N2)Cl |
Origin of Product |
United States |
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